Eriodictyol is a naturally occurring flavonoid found in citrus fruits. It can be isolated from the chinese herb, Dracocephalum rupestre. It may possess antioxidant activity.
Eriodictyol belongs to the class of organic compounds known as flavanones. Flavanones are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3. Thus, eriodictyol is considered to be a flavonoid lipid molecule. Eriodictyol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Eriodictyol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, eriodictyol is primarily located in the cytoplasm and membrane (predicted from logP). Eriodictyol is also a parent compound for other transformation products, including but not limited to, neoeriocitrin, diinsininol, and (2S)-eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside.
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-4-one is a member of flavanones.
(+/-)-Eriodictyol
CAS No.: 4049-38-1
Cat. No.: VC21339263
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4049-38-1 |
---|---|
Molecular Formula | C15H12O6 |
Molecular Weight | 288.25 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2 |
Standard InChI Key | SBHXYTNGIZCORC-UHFFFAOYSA-N |
SMILES | C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
Canonical SMILES | C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
Chemical Structure and Properties of Eriodictyol
Eriodictyol (C₁₅H₁₂O₆) is a flavanone with a molecular weight of 288.25 g/mol . It features a 2-phenylchroman-4-one backbone with hydroxyl groups at positions 5, 7, 3', and 4', giving it strong antioxidant capabilities. The compound exists in different enantiomeric forms, with (+)-eriodictyol being one of the naturally occurring isomers .
Physical and Chemical Characteristics
Eriodictyol exhibits several distinct physical and chemical properties that influence its biological behavior and pharmacological applications:
Property | Value |
---|---|
CAS Number | 552-58-9 |
Molecular Formula | C₁₅H₁₂O₆ |
Molecular Weight | 288.25 g/mol |
Melting Point | 270°C |
Boiling Point | 625.2±55.0°C (Predicted) |
Density | 1.586±0.06 g/cm³ (Predicted) |
Water Solubility | 70 mg/L (20°C) |
pKa | 7.49±0.40 (Predicted) |
Physical Appearance | White to Pale Beige Solid |
Solubility | Slightly soluble in DMSO, Very slightly soluble in Methanol |
Storage Conditions | 2-8°C |
Stability | Hygroscopic |
Table 1: Physicochemical properties of eriodictyol
Eriodictyol is primarily obtained from plants like Eriodictyon californicum and various citrus fruits . Its limited water solubility (70 mg/L at 20°C) presents challenges for pharmaceutical applications, often requiring formulation strategies to enhance bioavailability .
Biological Activities of Eriodictyol
Anticancer Properties
Recent investigations have revealed significant anticancer activities of eriodictyol across multiple cancer types. A comprehensive study demonstrated that eriodictyol exhibits inhibitory effects on the proliferation of various cancer cell lines, including those from lung, colon, breast, pancreas, and liver cancer, with particularly notable activity against glioma cells .
Antiproliferative Effects on Glioma Cells
Eriodictyol has shown remarkable ability to inhibit the growth and colony formation of glioma cell lines. When U87MG and CHG-5 glioma cells were treated with different concentrations of eriodictyol (0, 10, 20, or 40 μM) for 12 days, a dose-dependent reduction in colony formation was observed . This inhibitory effect was statistically significant even at the lowest concentration tested.
Effects on Cell Migration and Invasion
One of the hallmarks of aggressive cancers, particularly gliomas, is their ability to invade surrounding tissues. Eriodictyol effectively inhibits both migration and invasion of glioma cells:
-
In wound healing assays, eriodictyol significantly reduced the wound healing ability of U87MG and CHG-5 cells in both dose-dependent and time-dependent manners
-
Transwell assays confirmed these findings, showing that the number of cells passing through the membrane was markedly reduced with increasing eriodictyol concentrations (0, 25, 50, and 100 μM)
Cell Cycle Effects and Apoptosis Induction
Flow cytometry analysis revealed that eriodictyol treatment (0, 25, 50, or 100 μM for 48 hours) arrests the cell cycle at the S phase in glioma cells, suggesting interference with DNA replication . This cell cycle arrest pattern is similar to that observed with other anticancer flavonoids such as ampelopsin, quercetin, and baicalein .
Antioxidant and Cytoprotective Activities
Beyond its anticancer properties, eriodictyol demonstrates potent antioxidant and cytoprotective effects, particularly in retinal pigment epithelial (RPE) cells.
Activation of Nrf2 Pathway
Eriodictyol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular responses to oxidative stress. Studies with ARPE-19 cells demonstrated that eriodictyol induces the nuclear translocation of Nrf2 in a dose-dependent manner . This activation correlates with increased expression of phase II detoxification enzymes.
Induction of Phase II Enzymes
Treatment with eriodictyol leads to enhanced expression of key cytoprotective proteins:
-
Heme oxygenase-1 (HO-1): Significantly upregulated following eriodictyol treatment
-
NAD(P)H:quinone oxidoreductase 1 (NQO-1): Modestly but significantly increased
-
Increased levels of intracellular glutathione, a critical cellular antioxidant
These findings indicate that eriodictyol's protective effects extend beyond direct antioxidant activity to include enhancement of the cell's intrinsic defense mechanisms.
Mechanisms of Action
PI3K/Akt/NF-κB Signaling Pathway Inhibition
The anticancer activities of eriodictyol in glioma cells have been linked to its ability to block the phosphatidylinositol 3-kinase/protein kinase B/nuclear factor kappa-light-chain-enhancer of activated B cells (PI3K/Akt/NF-κB) signaling pathway . This pathway is frequently hyperactivated in various cancers and plays a crucial role in promoting cell survival, proliferation, and metastasis.
Nrf2/ARE Pathway Activation
Eriodictyol's cytoprotective effects are mediated through activation of the Nrf2/Antioxidant Response Element (ARE) pathway . Upon activation, Nrf2 translocates to the nucleus and binds to ARE sequences, promoting the transcription of genes encoding antioxidant and detoxifying enzymes. This mechanism provides a more sustained protection against oxidative stress compared to direct antioxidant effects.
Research has demonstrated that the long-term protective effects of eriodictyol can be blocked by:
These findings confirm the critical role of the Nrf2/ARE pathway and specifically HO-1 in mediating eriodictyol's cytoprotective effects.
Long-term vs. Short-term Protection
A particularly intriguing aspect of eriodictyol's biological activity is the distinction between its short-term and long-term protective effects. Research with ARPE-19 cells has demonstrated that:
-
Short-term protection is primarily attributed to direct antioxidant properties
-
Long-term protection is significantly greater and correlates temporally with both Nrf2 activation and induction of phase II enzymes
-
The enhanced long-term protection appears to be mediated through the sustained expression of cytoprotective proteins rather than direct antioxidant activity
This dual mechanism makes eriodictyol particularly valuable as a potential therapeutic agent, as it can provide immediate protection through direct antioxidant effects while simultaneously inducing long-lasting cellular defense mechanisms.
Future Research Directions
While current research has established numerous promising properties of eriodictyol, several areas warrant further investigation:
Structural Modifications
Research indicates that structural modifications might enhance eriodictyol's anticancer activity . Future studies should explore structure-activity relationships to identify derivatives with improved potency and pharmacokinetic properties.
Combination Therapies
Investigating eriodictyol in combination with conventional cancer treatments could potentially yield synergistic effects while reducing the toxicity associated with standard chemotherapies.
Bioavailability Enhancements
Given eriodictyol's limited water solubility, developing improved formulations to enhance its bioavailability represents an important research direction.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume